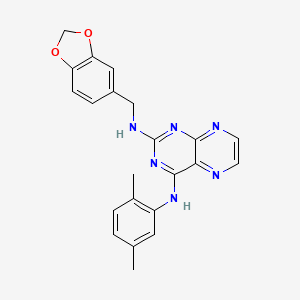
N~2~-(1,3-ベンゾジオキソール-5-イルメチル)-N~4~-(2,5-ジメチルフェニル)プテリジン-2,4-ジアミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(2,5-dimethylphenyl)pteridine-2,4-diamine is a pteridine derivative, which is a class of heterocyclic compounds that have a wide range of biological activities and applications. Pteridines are known for their role in human biology as part of the folic acid molecule, which is essential for DNA synthesis and repair. The specific substitution pattern on the pteridine ring can significantly alter the compound's physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of pteridine derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the methylation of 2,4-diamino-6,7-dimethylbenzo(g)pteridine has been studied, where treatment with methyl iodide and subsequent reactions lead to various methylated derivatives . Another approach to synthesizing pteridines involves acylation of amino nitrosopyrimidines followed by intramolecular cycloaddition and cleavage of the NO bond . Additionally, a synthesis from pyrazines via dihydropteridines has been reported, which includes cyclization and selective oxidation to yield the pteridine structure . These methods highlight the versatility and complexity of pteridine chemistry.
Molecular Structure Analysis
The molecular structure of pteridine derivatives is characterized by a bicyclic ring system that includes pyrimidine and pyrazine rings. The substitution at various positions on the ring system, such as at C(6) with different alkenyl groups, can be achieved through reactions like the nitroso-ene reaction, which can influence the geometry and electronic properties of the molecule . The molecular structure is crucial as it determines the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Pteridine derivatives undergo a variety of chemical reactions. For example, the methylation of pteridines can occur at different nitrogen positions, leading to various tautomeric forms . The nitroso-ene reaction has been used to introduce alkenyl groups at C(6), which can significantly alter the compound's reactivity and biological activity . The reactivity of the pteridine ring system can also be manipulated through the introduction of substituents, such as arylthio groups, although this can sometimes result in a loss of desired biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of pteridine derivatives are influenced by their molecular structure. The introduction of substituents can affect properties such as solubility, melting point, and stability. For instance, the presence of electron-donating or electron-withdrawing groups can impact the acidity and basicity of the molecule, which in turn can influence its pharmacokinetic properties. The crystal structure analysis of certain pteridine derivatives has revealed insights into their solid-state properties, such as hydrogen bonding patterns and molecular conformations .
科学的研究の応用
グルコース飢餓下における抗腫瘍活性
固形腫瘍は、正常組織と比較して、しばしば低いグルコースレベルを経験します。腫瘍細胞は、代謝を再プログラミングすることで適応します。 化合物6は、アムバチニブ誘導体であり、グルコース飢餓にさらされた腫瘍細胞を選択的に殺傷します 。これはミトコンドリア膜電位を阻害し、グルコース飢餓腫瘍に対する抗腫瘍剤としての可能性を強調しています。
癌細胞における選択的毒性
化合物6とその誘導体は、癌細胞と正常細胞の間で良好な選択性を示します 。この特性により、標的療法の有望な候補となります。
医薬品化学と癌代謝
研究者らは、化合物6のメカニズム的側面を探求し、癌代謝におけるその役割を強調してきました。 細胞経路との相互作用を理解することは、薬剤開発のための貴重な洞察を提供します .
ヒストン脱アセチル化酵素(HDAC)阻害
化合物6に関連する中間体が、HDAC阻害剤としてのトリチオカーボネートの構築に使用されてきました 。HDAC阻害剤は、エピジェネティックな調節と癌療法において重要な役割を果たします。
合成と抗酸化特性
化合物6は、[4-(1,3-ベンゾジオキソール-5-イル)テトラヒドロ-2H-ピラン-4-イル]メタンアミンから合成できます。 その抗酸化活性と酸化ストレスに対する潜在的な保護効果は、さらなる調査が必要です .
メカニズム的標的ラパマイシン(mTOR)経路の標的化
そのキナーゼ阻害特性を考えると、化合物6はmTOR経路に影響を与える可能性があります。 研究者らは、癌治療における合成致死剤としての可能性を探求しています .
特性
IUPAC Name |
2-N-(1,3-benzodioxol-5-ylmethyl)-4-N-(2,5-dimethylphenyl)pteridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O2/c1-13-3-4-14(2)16(9-13)26-21-19-20(24-8-7-23-19)27-22(28-21)25-11-15-5-6-17-18(10-15)30-12-29-17/h3-10H,11-12H2,1-2H3,(H2,24,25,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZZUTQHLBJBQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NC(=NC3=NC=CN=C32)NCC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

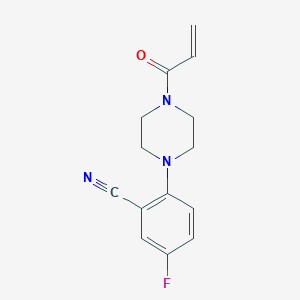
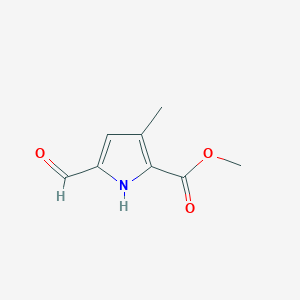
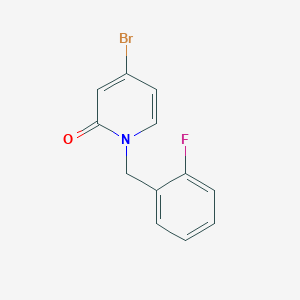
![1-[1-(3,4-Dimethylcyclohexyl)triazol-4-yl]-2,2,2-trifluoroethanone](/img/structure/B2509083.png)

![2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2509086.png)

amino}-2-methylpropanoate](/img/structure/B2509090.png)
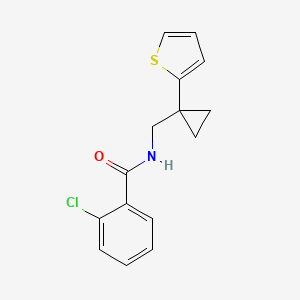
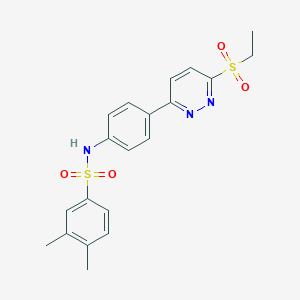
![3-[5-(3-Methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B2509097.png)
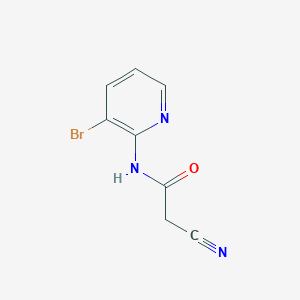

![2-[(2-Methylphenyl)methoxy]propanoic acid](/img/structure/B2509103.png)